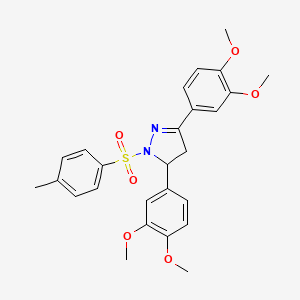
3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C26H28N2O6S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Studies
The study of NH-pyrazoles, including compounds similar to "3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole," reveals their structural uniqueness. These compounds exhibit a range of tautomerisms, both in solution and solid states, determined through spectroscopic methods like 13C and 15N CPMAS NMR. Such characteristics are essential for understanding their potential applications in various fields, including materials science and pharmaceuticals (Cornago et al., 2009).
Metal Complex Synthesis and Characterization
Research into the synthesis and characterization of metal complexes using pyrazolyl groups as building blocks, such as those found in "this compound," provides insight into their versatility. These complexes demonstrate various bonding interactions and structural features, playing a crucial role in developing new materials with potential applications in catalysis, molecular recognition, and more (Claramunt et al., 2003).
Asymmetric Catalysis
Compounds related to "this compound" have been explored for their use in asymmetric catalysis. Such studies focus on the development of optically active ligands for catalytic reactions, indicating their potential to influence the synthesis of enantiomerically pure pharmaceuticals and other active molecules (Bovens et al., 1993).
Antimicrobial and Antioxidant Activities
Investigations into the biological activities of pyrazole derivatives highlight their antimicrobial and antioxidant potentials. Studies show that these compounds, structurally related to "this compound," exhibit significant activity against various microorganisms and oxidative stress, suggesting their applicability in medical and pharmaceutical research (Govindaraju et al., 2012).
Nonlinear Optical Properties
The synthesis and evaluation of compounds akin to "this compound" for their nonlinear optical properties signify their relevance in the field of materials science. Such studies contribute to the development of advanced materials for optoelectronic devices, leveraging the unique electronic structures of these compounds (Tamer et al., 2015).
Properties
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-17-6-10-20(11-7-17)35(29,30)28-22(19-9-13-24(32-3)26(15-19)34-5)16-21(27-28)18-8-12-23(31-2)25(14-18)33-4/h6-15,22H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGDOUVDUWLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
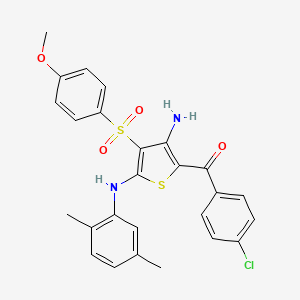
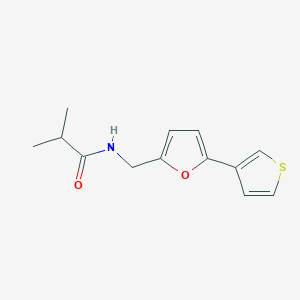
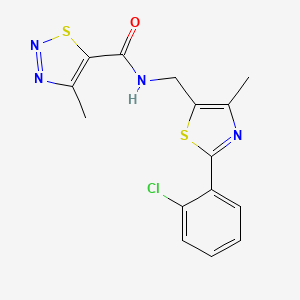
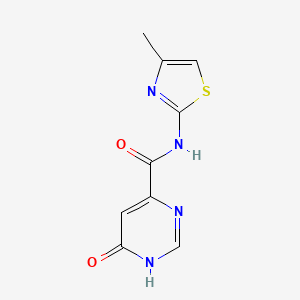
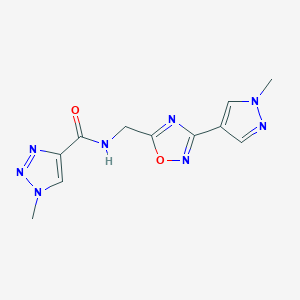
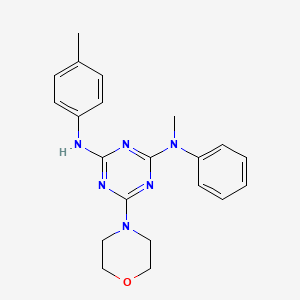
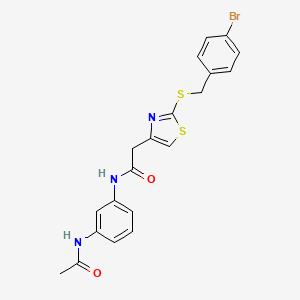
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)
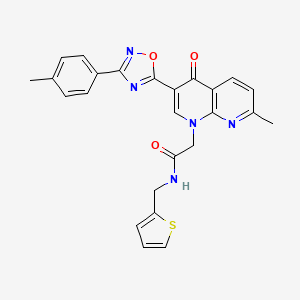

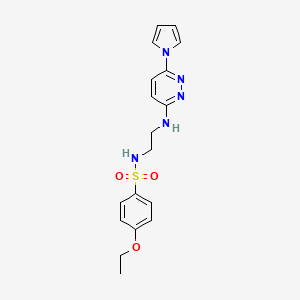
![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)
![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)
